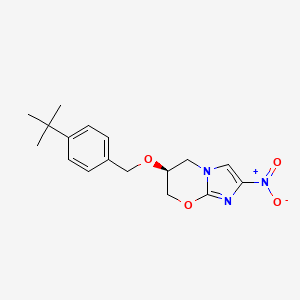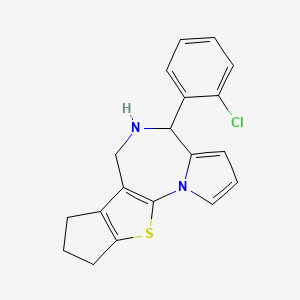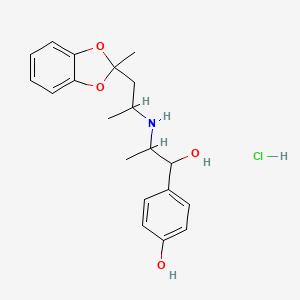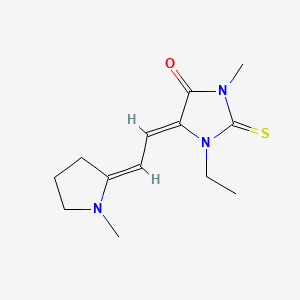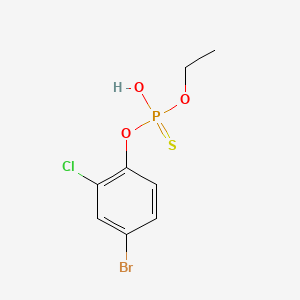
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate is an organophosphate compound widely used as an insecticide. It is known for its effectiveness against a broad spectrum of pests, including chewing and sucking insects. This compound is particularly valued in agricultural settings for its ability to protect crops from damage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . Another method involves reacting sodium 2-chloro-4-bromophenol with ethyl chloride in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reaction kettles. The process involves the controlled addition of ethyl chloride to a sodium 2-chloro-4-bromophenol solution, with the reaction temperature maintained below 30°C. A catalyst is added dropwise, and the reaction is allowed to proceed until the desired product is formed .
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorothioate derivatives, while substitution reactions can produce a variety of substituted phenyl phosphorothioates.
Applications De Recherche Scientifique
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a model compound in studies of organophosphate chemistry and reaction mechanisms.
Biology: Researchers study its effects on various biological systems, including its toxicity to different organisms.
Medicine: It is investigated for its potential use in developing new insecticides and pharmaceuticals.
Mécanisme D'action
The mechanism of action of O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate involves the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells and ultimately resulting in the death of the target pests . The compound acts as a neurotoxin, disrupting normal nerve function and leading to paralysis and death in insects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate include:
- Dimethoate
- Diazinon
- Acephate
- Chlorpyrifos
- Fenthion
- Fenitrothion
- Phosmet
- Quinalphos
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties such as higher efficacy against certain resistant pest strains and a broader spectrum of activity. Its ability to inhibit acetylcholinesterase more effectively in some cases makes it a valuable tool in pest management.
Propriétés
Numéro CAS |
59299-45-5 |
|---|---|
Formule moléculaire |
C8H9BrClO3PS |
Poids moléculaire |
331.55 g/mol |
Nom IUPAC |
(4-bromo-2-chlorophenoxy)-ethoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H9BrClO3PS/c1-2-12-14(11,15)13-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,15) |
Clé InChI |
DKIBGRUYACAWFT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(O)OC1=C(C=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


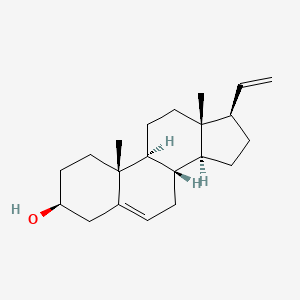
![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)


![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)
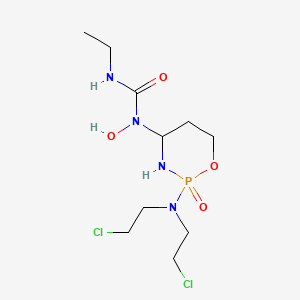
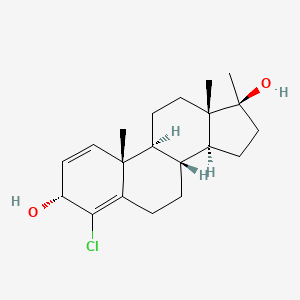
![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)
